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Compound of Interest

Compound Name:
Tris(1-phenylbutane-1,3-dionato-

O,O')iron

Cat. No.: B076995 Get Quote

Note on Catalyst Selection: While the topic specifies Iron(III) benzoylacetonate, the

predominant catalyst reported in the scientific literature for these multicomponent radical

cascades is the closely related and cost-effective Iron(III) acetylacetonate, Fe(acac)₃.[1][2] The

protocols and data presented herein are based on the well-documented applications of

Fe(acac)₃. Given the chemical similarities of the ligands, these methods provide a strong

foundation for application with Iron(III) benzoylacetonate, though optimization may be required.

Introduction
Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern chemical

synthesis, particularly in the fields of materials science and drug discovery.[1][3] While

palladium has historically dominated this area, there is a growing demand for more sustainable

and economical alternatives. Iron, being the most abundant transition metal, presents a

compelling option due to its low cost, low toxicity, and unique reactivity.[2][4]

This document details protocols for Iron(III)-catalyzed multicomponent radical cascades, which

enable the efficient construction of complex molecular architectures from simple precursors in a

single step.[3] These reactions operate through a radical-mediated pathway, allowing for the

formation of multiple carbon-carbon bonds and offering a powerful strategy for synthesizing

valuable molecules, including cyclic compounds.[1][4]
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Application Note 1: Three-Component
Dicarbofunctionalization of Vinyl Boronates
This protocol describes a general method for the iron-catalyzed three-component coupling of

alkyl halides, vinyl boronates, and Grignard reagents. This reaction allows for the simultaneous

formation of two new carbon-carbon bonds with high regioselectivity.[1]

Experimental Workflow
Caption: General workflow for the iron-catalyzed dicarbofunctionalization.

Detailed Experimental Protocol
This protocol is adapted from the general method reported by Liu et al.[1]

Materials:

Iron(III) acetylacetonate [Fe(acac)₃] (3 mol%)

1,2-Bis(dicyclohexylphosphino)ethane (L1) (12 mol%)

Alkyl Halide (Component 1) (2.0 equiv)

Vinyl Boronate (Component 2a) (1.0 equiv, 0.20 mmol scale)

Grignard Reagent (Component 3) (2.0 equiv)

Anhydrous Tetrahydrofuran (THF) (0.2 M)

Saturated aqueous ammonium chloride (NH₄Cl)

Ethyl acetate (EtOAc)

Silica gel for column chromatography

Procedure:

To an oven-dried 4 mL vial equipped with a magnetic stir bar, add Fe(acac)₃ (3 mol%) and

1,2-bis(dicyclohexylphosphino)ethane (L1) (12 mol%).
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Seal the vial with a septum and purge with an inert atmosphere (e.g., nitrogen or argon).

Add the alkyl halide (1, 2.0 equiv), followed by the vinyl boronate (2a, 1.0 equiv, 0.20 mmol).

Add anhydrous THF (to achieve 0.2 M concentration) and stir the mixture.

Cool the vial to 0 °C in an ice-water bath.

Slowly add the Grignard reagent (3, 2.0 equiv) dropwise using a syringe pump over a period

of 1 hour.

After the addition is complete, allow the reaction to stir at 0 °C for an additional hour.

Quench the reaction by adding saturated aqueous NH₄Cl.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the desired

dicarbofunctionalized product.

Reaction Scope and Yields
The following table summarizes the scope of the three-component dicarbofunctionalization with

various Grignard reagents.
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Entry
Grignard Reagent
(Component 3)

Product Yield (%)

1
Phenylmagnesium

bromide
4a 81

2

4-

Methoxyphenylmagne

sium bromide

4b 86

3

4-

(Trifluoromethyl)pheny

lmagnesium bromide

4c 75

4

3,5-

Dimethylphenylmagne

sium bromide

4d 80

5
2-Thienylmagnesium

bromide
4r 65

6
Naphthylmagnesium

bromide
4q 78

Yields are for isolated

products on a 0.20-

mmol scale. Data

sourced from Liu et al.

(2021).[1]

Application Note 2: Iron-Catalyzed Multicomponent
Annulation–Cross-Coupling (MAC)
Building on the previous methodology, this protocol describes a powerful annulation–cross-

coupling reaction to synthesize complex cyclic compounds. This cascade involves an alkyl

halide, a π-system (alkene or alkyne), and a Grignard reagent.[1]

Detailed Experimental Protocol
Materials:
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Iron(III) acetylacetonate [Fe(acac)₃] (3 mol%)

1,2-Bis(dicyclohexylphosphino)ethane (L1) (12 mol%)

Alkyl Halide (Component 1) (1.0 equiv, 0.20 mmol scale)

Alkene/Alkyne (Component 2) (1.5 equiv)

Grignard Reagent (Component 3) (2.0 equiv)

Anhydrous Tetrahydrofuran (THF) (0.2 M)

Procedure:

Follow steps 1-5 of the protocol in Application Note 1, using the specified equivalents for the

Annulation–Cross-Coupling reaction.

Slowly add the Grignard reagent (3, 2.0 equiv) dropwise via a syringe pump over 1 hour at 0

°C.

Allow the reaction to stir at 0 °C for 1 hour post-addition.

Perform work-up and purification as described in steps 8-11 of the previous protocol to

isolate the cyclic product.

Reaction Scope for Annulation-Arylation
The table below showcases the synthesis of various cyclic compounds using this protocol.
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Entry
π-System
(Componen
t 2)

Grignard
Reagent

Product Yield (%) dr

1
N-Boc-

diallylamine

Phenylmagne

sium bromide
5a 85 1.5:1

2
1,6-

Heptadiene

Phenylmagne

sium bromide
5b 70 1.2:1

3
N-Tosyl-

diallylamine

4-

Fluorophenyl

magnesium

bromide

5c 79 1.3:1

4

Diethyl

diallylmalonat

e

Phenylmagne

sium bromide
5d 81 1.1:1

5

1,6-

Heptadiyne

derivative

Phenylmagne

sium bromide
5e 65 -

Yields are for

isolated

products; dr =

diastereomeri

c ratio. Data

sourced from

Liu et al.

(2021).[1]

Proposed Catalytic Cycle
Mechanistic studies suggest that the reaction is initiated by the formation of a bisarylated Fe(II)

species from the Fe(acac)₃ precursor and the Grignard reagent.[1][3] This species then

generates an alkyl radical from the alkyl halide. The radical subsequently adds to the π-system

(vinyl boronate or alkene), creating a new radical intermediate. This intermediate is trapped by

a monoarylated Fe(II) center to form the C-C bond and regenerate the catalyst.[1]
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Caption: Simplified mechanism of the iron-catalyzed radical cascade.

Conclusion
The use of Iron(III) acetylacetonate as a catalyst for multicomponent radical cascades provides

a robust, economical, and scalable method for synthesizing complex organic molecules.[1]

These reactions exhibit a broad substrate scope and are foundational for applications in

medicinal chemistry and materials science.[4] The detailed protocols and workflows provided

here serve as a practical guide for researchers aiming to leverage the power of iron catalysis in

their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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